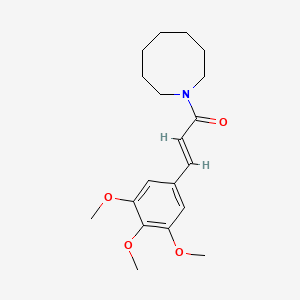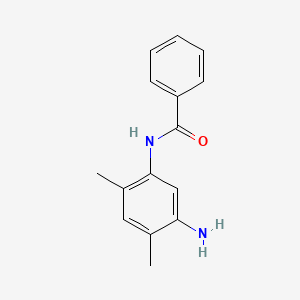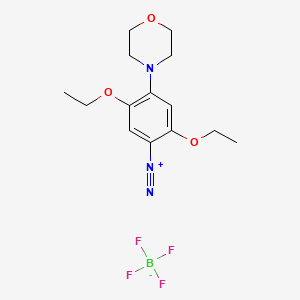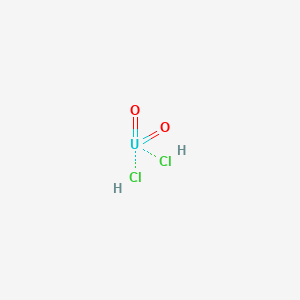
Cinoctramide
説明
Cinoctramide is an intermediate of pharmaceutical synthesis . It has a molecular formula of C19H27NO4 and an average mass of 333.422 Da .
Molecular Structure Analysis
The molecular structure of Cinoctramide consists of a hexahydro-1 (2H)-azocinyl group and a 3,4,5-trimethoxyphenyl group . The molecule has a double-bond stereo .
Physical And Chemical Properties Analysis
Cinoctramide has a density of 1.1±0.1 g/cm3, a boiling point of 517.6±50.0 °C at 760 mmHg, and a flash point of 266.8±30.1 °C . It has 5 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds . The polar surface area is 48 Å2 .
科学的研究の応用
Drug Interaction and Combination Therapy
The evaluation of drug interactions, such as through combination chemotherapy, emphasizes the importance of understanding how different compounds can work together to enhance therapeutic effects. For instance, isobologram and combination index analyses provide a framework for assessing synergistic, additive, or antagonistic effects of drug combinations, which is crucial for optimizing cancer treatment strategies (Liang Zhao, M. Wientjes, J. Au, 2004).
Antidepressant Effects and Mechanisms
The study of serotonergic function, particularly with selective serotonin reuptake inhibitors (SSRIs) like citalopram, offers insights into treating behavioral and psychological symptoms. This research avenue explores how modulation of serotonin levels in the brain can impact mood and behavior, which is relevant for understanding the broader implications of psychoactive compounds (N. Herrmann, S. Black, T. Chow, Jaclyn Cappell, D. Tang‐Wai, K. Lanctôt, 2012).
Pharmacological Profiles
Understanding the pharmacological profile of compounds, including their specificity, efficacy, and potential side effects, is critical for biomedical applications. For example, citalopram's detailed pharmacological assessment as a potent and specific serotonin uptake inhibitor underlines the importance of characterizing drug profiles for therapeutic applications (J. Hyttel, 1982).
Biotransformation in Environmental and Biological Systems
The study of how compounds like citalopram are transformed in biological and environmental systems (e.g., during wastewater treatment) highlights the significance of understanding the fate and impact of pharmaceuticals beyond their intended use. Identifying transformation products and their potential effects is crucial for assessing the environmental safety and ecological impact of compounds (Vasiliki G. Beretsou, A. Psoma, P. Gago-Ferrero, R. Aalizadeh, K. Fenner, N. Thomaidis, 2016).
Safety and Hazards
When handling Cinoctramide, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用機序
Target of Action
Cinoctramide is an intermediate of pharmaceutical synthesis . It is used for the research of autoimmune diseases . .
Biochemical Pathways
Given its use in the research of autoimmune diseases , it may be involved in pathways related to immune response regulation.
Pharmacokinetics
It is soluble in DMSO , which may influence its bioavailability
Result of Action
As it is used in the research of autoimmune diseases , it may have effects on immune cells or molecules involved in immune response.
Action Environment
It is worth noting that its solubility in dmso may be influenced by factors such as temperature and pH
特性
IUPAC Name |
(E)-1-(azocan-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-22-16-13-15(14-17(23-2)19(16)24-3)9-10-18(21)20-11-7-5-4-6-8-12-20/h9-10,13-14H,4-8,11-12H2,1-3H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGVCMGGLSOVIQ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCCCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cinoctramide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)





